molecular formula C21H19N3O3S B5225647 3-[(4,7-dimethyl-2-quinazolinyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione

3-[(4,7-dimethyl-2-quinazolinyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B5225647
M. Wt: 393.5 g/mol
InChI Key: QLPWBUNPROWPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4,7-dimethyl-2-quinazolinyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DMXAA and has been found to possess several properties that make it a promising candidate for further research.

Mechanism of Action

DMXAA exerts its effects by activating the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons. Type I interferons play a crucial role in the immune system by activating immune cells and inducing an anti-tumor immune response. DMXAA has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DMXAA has been found to possess several biochemical and physiological effects, including the induction of tumor necrosis, the activation of the immune system, and the inhibition of pro-inflammatory cytokines. DMXAA has also been found to increase the levels of reactive oxygen species (ROS) in tumor cells, leading to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMXAA in lab experiments is its potent anti-tumor activity and its ability to induce tumor necrosis. DMXAA has also been found to be effective in activating the immune system and inducing an anti-tumor immune response. However, one of the limitations of using DMXAA in lab experiments is its potential toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for the research on DMXAA, including the development of new synthetic methods for DMXAA, the investigation of its potential applications in other fields, such as cardiovascular research, and the development of new analogs of DMXAA with improved potency and selectivity. Additionally, further studies are needed to investigate the potential toxicity of DMXAA and its effects on normal cells.

Synthesis Methods

DMXAA can be synthesized using several methods, with the most common method being the reaction of 4-methoxyphenylacetic acid with 2-aminobenzonitrile in the presence of thionyl chloride. This reaction results in the formation of the intermediate compound, which is then reacted with 2,5-dioxo-1-pyrrolidineethanethiol to form DMXAA.

Scientific Research Applications

DMXAA has been extensively studied for its potential applications in various fields, including cancer research, immunology, and cardiovascular research. Several studies have shown that DMXAA has potent anti-tumor activity and can induce tumor necrosis by activating the immune system. DMXAA has also been found to possess anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the body.

properties

IUPAC Name

3-(4,7-dimethylquinazolin-2-yl)sulfanyl-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-12-4-9-16-13(2)22-21(23-17(16)10-12)28-18-11-19(25)24(20(18)26)14-5-7-15(27-3)8-6-14/h4-10,18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPWBUNPROWPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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